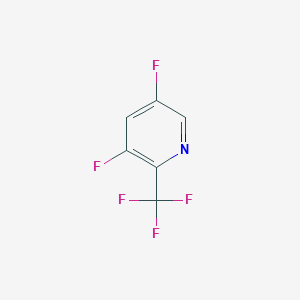

3,5-Difluoro-2-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3,5-difluoro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F5N/c7-3-1-4(8)5(12-2-3)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFDPSQBADRNCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of 3,5-Difluoro-2-(trifluoromethyl)pyridine

An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Difluoro-2-(trifluoromethyl)pyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine and trifluoromethyl groups into organic molecules is a proven strategy for modulating their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] This document details the underlying principles of its synthesis, proposes a robust, multi-step synthetic protocol, and outlines a thorough characterization workflow. Designed for researchers, chemists, and professionals in drug development, this guide combines theoretical insights with practical, field-proven methodologies to serve as a valuable resource for the preparation and validation of this important chemical building block.

Introduction: The Strategic Value of Fluorinated Pyridines

The pyridine scaffold is a ubiquitous feature in a vast array of biologically active compounds. The introduction of fluorine atoms onto this heterocyclic core has become a cornerstone of modern medicinal chemistry and agrochemical design.[2] The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of molecular properties. It is highly electron-withdrawing, metabolically stable, and can significantly increase a compound's lipophilicity, which can enhance cell membrane permeability and improve pharmacokinetic profiles.[1]

The target molecule, this compound, combines these features, making it a highly valuable synthon for creating novel chemical entities. The two fluorine atoms on the pyridine ring further alter the electronic landscape of the molecule, influencing its pKa and potential for hydrogen bonding interactions. However, the precise and regioselective synthesis of such multi-fluorinated heterocycles presents considerable synthetic challenges, requiring careful strategic planning and execution. This guide aims to provide a clear and logical pathway to its synthesis and unambiguous structural confirmation.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. These values are critical for handling, reaction setup, and purification.

| Property | Value | Reference |

| CAS Number | 1099598-21-6 | [3] |

| Molecular Formula | C₆H₂F₅N | [3][4] |

| Molecular Weight | 183.08 g/mol | [3][4] |

| Predicted Boiling Point | 93.5 ± 35.0 °C | [5] |

| Predicted Density | 1.469 ± 0.06 g/cm³ | [5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound requires a regiocontrolled strategy for introducing five fluorine atoms onto the pyridine core. Direct C-H fluorination methods, while powerful, may lack the required selectivity for this specific substitution pattern.[6][7] A more reliable approach involves building the desired functionality through a series of well-established transformations, typically starting from more readily available chlorinated pyridine precursors.

The primary strategy involves a halogen exchange (Halex) reaction, a cornerstone of industrial fluorine chemistry.[8][9] This approach leverages the nucleophilic aromatic substitution (SₙAr) mechanism, where chloride ions are displaced by fluoride ions. The choice of starting material is critical; a precursor such as 2,3,5-trichloropyridine is a logical starting point, allowing for sequential or controlled fluorination steps.

Proposed Synthetic Protocol

The following is a proposed multi-step synthesis based on established methodologies for preparing related fluorinated pyridines.[9][10] This protocol is designed to be robust and scalable.

Overall Reaction Scheme: 2,3,5-Trichloropyridine → 3,5-Difluoro-2-chloropyridine → this compound

Step 1: Synthesis of 3,5-Difluoro-2-chloropyridine via Halogen Exchange

The first step involves the selective replacement of the chlorine atoms at the 3- and 5-positions. The chlorine at the 2-position is less reactive towards nucleophilic substitution. This differential reactivity is exploited using a suitable fluoride source in a high-boiling polar aprotic solvent.

-

Rationale: Cesium fluoride (CsF) is an effective fluoride source for SₙAr reactions. Its dissociation in solvents like dimethyl sulfoxide (DMSO) or sulfolane provides a highly nucleophilic "naked" fluoride anion, facilitating the displacement of chlorides on the electron-deficient pyridine ring.[10]

Experimental Protocol:

-

To a dry, three-necked round-bottom flask equipped with a reflux condenser, nitrogen inlet, and a magnetic stirrer, add 2,3,5-trichloropyridine (1.0 equiv) and anhydrous cesium fluoride (2.5 equiv).

-

Under a nitrogen atmosphere, add anhydrous dimethyl sulfoxide (DMSO) to the flask (approx. 5 mL per gram of trichloropyridine).

-

Heat the reaction mixture to 150-170 °C and stir vigorously. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹⁹F NMR.

-

After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water and extract the product with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the solvent under reduced pressure. The crude product, 3,5-difluoro-2-chloropyridine, can be purified by fractional distillation or flash column chromatography on silica gel.

Step 2: Synthesis of this compound via Trifluoromethylation

The final step involves the introduction of the trifluoromethyl group. A common method for this transformation on chloro-aromatic systems is copper-mediated trifluoromethylation using reagents like the Ruppert-Prakash reagent (TMSCF₃) or sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent).

-

Rationale: Copper catalysts can facilitate the cross-coupling of a trifluoromethyl source with an aryl halide. This reaction proceeds via a radical mechanism or an organometallic cycle, effectively replacing the C-Cl bond with a C-CF₃ bond.

Experimental Protocol:

-

In a dry Schlenk tube under an inert atmosphere (Argon), combine 3,5-difluoro-2-chloropyridine (1.0 equiv), a copper(I) salt such as CuI (1.2 equiv), and a suitable ligand like 1,10-phenanthroline (0.2 equiv).

-

Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Add the trifluoromethylating agent, for example, methyl fluorosulfonyldifluoroacetate (0.2 equiv) as a radical initiator and potassium fluoride (2.0 equiv) as a fluoride source.

-

Seal the tube and heat the mixture to 100-120 °C for 12-18 hours.

-

After cooling, quench the reaction with aqueous ammonia solution and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

After filtration and concentration, purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, this compound.

Comprehensive Characterization

Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques should be employed to validate the identity and purity of the synthesized this compound.

Expected Spectroscopic Data

The following table summarizes the predicted spectroscopic data based on the compound's structure and known values for similar fluorinated pyridines.[11][12][13]

| Technique | Expected Observations |

| ¹H NMR | Two signals are expected in the aromatic region (δ 7.5-8.5 ppm). - H-4: A doublet of doublets of doublets (ddd), coupled to H-6, F-3, and F-5. - H-6: A doublet of doublets (dd), coupled to H-4 and F-5. |

| ¹⁹F NMR | Three distinct signals are expected (vs. CFCl₃ reference[14]). - -CF₃: A singlet around δ -65 to -70 ppm. - F-3: A multiplet, coupled to H-4, F-5, and potentially the CF₃ group (⁴JFF). - F-5: A multiplet, coupled to H-4, H-6, and F-3. |

| ¹³C NMR | Six signals are expected. All carbon signals will exhibit C-F coupling. - The carbon attached to the CF₃ group will appear as a quartet. - Carbons at positions 3 and 5 will show large one-bond C-F coupling constants (¹JCF). |

| Mass Spec. (EI) | Molecular Ion (M⁺): m/z 183.01. Key Fragments: Loss of F (m/z 164), loss of CF₃ (m/z 114). |

| IR Spectroscopy | Strong C-F stretching bands: 1100-1400 cm⁻¹. Pyridine ring C=N and C=C stretching: 1450-1600 cm⁻¹. |

Safety, Handling, and Storage

Fluorinated organic compounds and the reagents used in their synthesis require careful handling in a well-ventilated fume hood.

-

Hazards: Precursors like trichloropyridine and intermediates can be toxic and irritant.[15] Fluoride sources (CsF) should be handled with care to avoid inhalation or skin contact. Solvents like DMSO and DMF have specific handling requirements.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.

-

Storage: The final product should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8°C) to prevent degradation.[3]

Applications and Future Outlook

This compound is not just a synthetic curiosity; it is a high-value building block for discovering next-generation bioactive molecules.

-

Pharmaceuticals: Its structure can be incorporated into lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. It is particularly relevant for developing kinase inhibitors, antivirals, and central nervous system agents, where fine-tuning electronic properties is crucial.[2][16]

-

Agrochemicals: The trifluoromethylpyridine motif is a key component in many modern pesticides and fungicides.[8][17] This building block allows for the systematic exploration of new active ingredients with improved efficacy and environmental profiles.

-

Materials Science: The unique electronic properties of highly fluorinated aromatics make them of interest in the development of organic electronics and advanced polymers.

The synthetic accessibility of this compound, as outlined in this guide, opens the door for its broader use in discovery programs, enabling chemists to probe new areas of chemical space and develop innovative solutions to challenges in human health and agriculture.

References

-

Oderinde, M. S., & Johannes, J. W. (n.d.). Practical Syntheses of [2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]Iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(bpy)]PF6 and [4,4'-bis(tert-butyl)-2,2'-bipyridine]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl]iridium(III) hexafluorophosphate, [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Organic Syntheses. Retrieved from [Link]

-

Yusubov, M. S., et al. (2021). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules. Retrieved from [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Retrieved from [Link]

- Google Patents. (n.d.). US4480102A - 2,3-Difluoro-5-(trifluoromethyl)pyridine and methods of making and using the same.

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Retrieved from [Link]

-

Wagner, J. R., et al. (2021). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. International Journal of Molecular Sciences. Retrieved from [Link]

-

ALFA CHEMICAL. (2022). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. Retrieved from [Link]

-

Strieth-Kalthoff, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved from [Link]

-

American Chemical Society. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Difluoro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). ¹⁹F NMR Reference Standards. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine. Retrieved from [Link]

- Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.

-

Semantic Scholar. (n.d.). Observed and calculated FT-IR spectra of 2-methoxy-3-(trifluoromethyl) pyridine (MTFMP). Retrieved from [Link]

-

Meanwell, N. A. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Retrieved from [Link]

-

Claramunt, R. M., et al. (2017). ¹⁹F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-1H- and -2H-indazoles. Molecules. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

Universität Münster. (2024). New method for introducing fluorinated components into molecules. Retrieved from [Link]

-

Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science. Retrieved from [Link]

-

De Gruyter. (2024). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dichloro-2,4,6-trifluoropyridine. Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1099598-21-6|this compound|BLD Pharm [bldpharm.com]

- 4. This compound [oakwoodchemical.com]

- 5. This compound CAS#: 1099598-21-6 [m.chemicalbook.com]

- 6. orgsyn.org [orgsyn.org]

- 7. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alfa-chemical.com [alfa-chemical.com]

- 10. US4480102A - 2,3-Difluoro-5-(trifluoromethyl)pyridine and methods of making and using the same - Google Patents [patents.google.com]

- 11. rsc.org [rsc.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. 2-Fluoro-3,5-dichloropyridine(823-56-3) 1H NMR [m.chemicalbook.com]

- 14. colorado.edu [colorado.edu]

- 15. 3,5-Dichloro-2,4,6-trifluoropyridine | C5Cl2F3N | CID 61273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Difluoro-2-(trifluoromethyl)pyridine

Foreword: Navigating the Landscape of Fluorinated Pyridines

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine—high electronegativity, the ability to form strong C-F bonds, and its capacity to modulate pKa and lipophilicity—offer a powerful toolkit for fine-tuning the characteristics of bioactive molecules.[1] Among the myriad of fluorinated heterocycles, 3,5-Difluoro-2-(trifluoromethyl)pyridine stands out as a building block of significant interest. Its trifluoromethyl group, a potent electron-withdrawing moiety, coupled with the dual fluorine substitutions on the pyridine ring, creates a unique electronic and steric environment. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both predicted data and detailed experimental protocols for their determination. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling a deeper understanding and more effective utilization of this versatile chemical entity.

Molecular Identity and Core Properties

This compound is a substituted pyridine ring where the hydrogen atoms at positions 3 and 5 have been replaced by fluorine atoms, and a trifluoromethyl group is attached at the 2-position.

Table 1: Core Molecular and Physical Properties

| Property | Value | Source |

| CAS Number | 1099598-21-6 | [2][3][4][5] |

| Molecular Formula | C₆H₂F₅N | [2][3][5] |

| Molecular Weight | 183.08 g/mol | [2][3][5] |

| Predicted Boiling Point | 93.5 ± 35.0 °C | [2] |

| Predicted Density | 1.469 ± 0.06 g/cm³ | [2] |

| Predicted pKa | -4.31 ± 0.32 | [2] |

Note: The boiling point, density, and pKa values are predicted and should be confirmed by experimental determination.

Synthesis and Purification

The synthesis of this compound can be approached through various synthetic strategies, often involving the construction of the fluorinated pyridine ring or the introduction of the trifluoromethyl group onto a pre-existing difluoropyridine scaffold. A common method involves the chlorine/fluorine exchange from a trichloromethylpyridine precursor.[6]

Illustrative Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Purification by Fractional Distillation

The purification of the crude product is critical to obtaining a sample suitable for physicochemical analysis. Fractional distillation under reduced pressure is a standard and effective method.

-

Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry.

-

Sample Charging: Charge the distillation flask with the crude this compound.

-

Vacuum Application: Gradually apply vacuum to the system.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Fraction Collection: Collect the fraction that distills at the predicted boiling point under the applied pressure. The predicted boiling point at atmospheric pressure is 93.5 °C, which will be lower under vacuum.[2]

-

Characterization: Confirm the purity of the collected fraction using Gas Chromatography (GC) and NMR spectroscopy.

Boiling and Melting Point Determination

The boiling and melting points are fundamental physical properties that provide an indication of the purity of a substance. For this compound, which is a liquid at room temperature, the determination of its boiling point is crucial.

Experimental Protocol: Boiling Point Determination (Thiele Tube Method)

This method is a classic and reliable technique for determining the boiling point of a small amount of liquid.[2][7][8]

-

Sample Preparation: Place a few drops of this compound into a small fusion tube.

-

Capillary Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the fusion tube containing the liquid.

-

Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band. The bulb of the thermometer should be level with the fusion tube.

-

Heating: Suspend the thermometer and fusion tube assembly in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil). Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner.[9]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Recording: The boiling point is the temperature at which the stream of bubbles is rapid and continuous.[7] Record this temperature. For a more accurate determination, note the temperature at which the bubbling stops and the liquid begins to enter the capillary tube upon cooling.[7]

Caption: Workflow for boiling point determination using the Thiele tube method.

Solubility Profile

The solubility of a compound in various solvents is a critical parameter in drug development, influencing formulation, and in synthetic chemistry for reaction and purification optimization. Based on the "like dissolves like" principle, the polar pyridine ring and the highly polar C-F and C-N bonds suggest some solubility in polar solvents, while the fluorinated alkyl group may impart some lipophilicity.[10][11]

Predicted Solubility

-

Water: Slightly soluble. The presence of the pyridine nitrogen allows for hydrogen bonding with water, but the overall fluorination and the trifluoromethyl group will limit extensive aqueous solubility.

-

Organic Solvents: Soluble in a range of common organic solvents such as methanol, ethanol, acetone, dichloromethane, and ethyl acetate.[12]

Experimental Protocol: Solubility Determination

A semi-quantitative method can be employed to determine the solubility profile.[13][14][15]

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, acetone, dichloromethane, hexane).

-

Sample Preparation: In a series of small, labeled test tubes, add a known amount (e.g., 10 mg) of this compound.

-

Solvent Addition: To each test tube, add the selected solvent dropwise, vortexing after each addition, until the solid dissolves completely.

-

Quantification: Record the volume of solvent required to dissolve the compound. Solubility can be expressed in terms of mg/mL.

-

Classification: Classify the solubility as:

-

Very soluble: < 1 mL of solvent required.

-

Soluble: 1-30 mL of solvent required.

-

Slightly soluble: 30-100 mL of solvent required.

-

Insoluble: > 100 mL of solvent required.

-

Acidity/Basicity (pKa)

The pKa of a compound is a measure of its acidity or basicity and is crucial for understanding its behavior in biological systems and for developing analytical methods. The pyridine nitrogen is basic, but the strong electron-withdrawing effects of the two fluorine atoms and the trifluoromethyl group are expected to significantly reduce its basicity, resulting in a very low pKa for the conjugate acid. The predicted pKa of -4.31 suggests that this compound is a very weak base.[2]

Experimental Protocol: pKa Determination by NMR Titration

NMR spectroscopy can be a powerful tool for determining pKa values by monitoring the change in chemical shifts of specific protons as a function of pH.[16][17]

-

Sample Preparation: Prepare a solution of this compound in D₂O.

-

pH Adjustment: Adjust the pD of the solution to a range of values (e.g., from pD 1 to pD 12) using small aliquots of DCl and NaOD.

-

NMR Acquisition: Acquire a ¹H NMR spectrum for each pD value.

-

Data Analysis: Plot the chemical shift of a proton on the pyridine ring (e.g., H-4 or H-6) against the pD.

-

pKa Calculation: Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa. The pKa is the pD at the inflection point of the curve.

Spectroscopic Characterization

Spectroscopic data provides the definitive structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.[18]

-

¹H NMR: The proton NMR spectrum will be relatively simple, showing two signals corresponding to the two aromatic protons. The coupling patterns will be influenced by both proton-proton and proton-fluorine couplings.

-

¹³C NMR: The carbon NMR will show six distinct signals for the six carbon atoms. The chemical shifts and the C-F coupling constants will be characteristic of the fluorinated pyridine ring and the trifluoromethyl group.[17][19]

-

¹⁹F NMR: The fluorine NMR is particularly diagnostic for fluorinated compounds due to its high sensitivity and wide chemical shift range.[19][20][21] It will show three signals: one for the trifluoromethyl group and two for the fluorine atoms on the pyridine ring. The coupling between the different fluorine nuclei will provide valuable structural information.

Table 2: Predicted NMR Spectral Data

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

| ¹H | H-4: ~8.0, H-6: ~8.5 | J(H-F), J(H-H) |

| ¹³C | C2: ~150 (q), C3: ~160 (d), C4: ~120 (d), C5: ~160 (d), C6: ~140 (d), CF₃: ~120 (q) | ¹J(C-F), ²J(C-F), ³J(C-F) |

| ¹⁹F | CF₃: ~ -65, F-3: ~ -110, F-5: ~ -130 | J(F-F), J(F-H) |

Note: Chemical shifts are referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. These are estimated values and will vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the C-F, C=C, and C=N bonds.[22][23][24]

-

C-F stretching: Strong absorptions in the region of 1350-1000 cm⁻¹.

-

Aromatic C=C and C=N stretching: Absorptions in the region of 1600-1400 cm⁻¹.

-

C-H stretching (aromatic): Absorptions above 3000 cm⁻¹.[22]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 183. The fragmentation pattern would likely involve the loss of fluorine, the trifluoromethyl group, or HCN.[25][26]

Safety and Handling

As with all fluorinated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[27][28][29][30][31]

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

-

Inhalation: Avoid inhaling vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[27][29]

Conclusion

This compound is a valuable building block with a unique set of physicochemical properties driven by its extensive fluorination. While experimental data for this specific compound is not widely available in the public domain, this guide provides a robust framework for its characterization. The predicted properties, coupled with the detailed experimental protocols, offer a solid foundation for researchers to confidently work with and explore the potential of this intriguing molecule in their scientific endeavors. The synthesis and application of such fluorinated pyridines continue to be an active area of research, with significant potential for the development of new pharmaceuticals and advanced materials.[1][6][32]

References

-

Melting point determination. University of Calgary. [Link]

-

Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu. [Link]

-

NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes. [Link]

-

How To Determine Melting Point Of Organic Compounds?. Chemistry For Everyone. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. KSU Faculty. [Link]

-

Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. ACS Publications. [Link]

-

Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. ACS Publications. [Link]

-

Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]

-

Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. [Link]

-

Determination of Boiling Point of Organic Compounds. GeeksforGeeks. [Link]

-

How to determine the solubility of a substance in an organic solvent ?. ResearchGate. [Link]

-

Video: Boiling Points - Procedure. JoVE. [Link]

-

Determination Of Boiling Point Of An Organic Compound. BYJU'S. [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. [Link]

-

This compound. Oakwood Chemical. [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

-

How to predict the solubility of an organic compound in different kinds of solvents?. Chemistry Stack Exchange. [Link]

-

Solubility of Organic Compounds. Chemistry Steps. [Link]

-

2,3-Dichloro-5-(trifluoromethyl)pyridine, DCTF Chemical. Huimeng Bio-tech. [Link]

-

Practical Syntheses of [2,2ʹ-bipyridine]bis[3,5-difluoro-2- [5-(trifluoromethyl). Organic Syntheses. [Link]

-

Application of directly coupled HPLC-NMR-MS/MS to the identification of metabolites of 5-trifluoromethylpyridone (2-hydroxy-5-trifluoromethylpyridine) in hydroponically grown plants. PubMed. [Link]

-

[Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Organic Syntheses. [Link]

-

Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. NIH. [Link]

-

2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites. PubMed. [Link]

-

Fluorine NMR. Yale University. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. [Link]

-

19F-centred NMR analysis of mono-fluorinated compounds. PubMed Central. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

IR Spectroscopy Tutorial: Aromatics. University of Colorado Boulder. [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

-

Interpreting Infrared Spectra. Specac Ltd. [Link]

-

Pyridine - SAFETY DATA SHEET. Penta Chemicals. [Link]

-

Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. [Link]

-

Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. The Organic Chemistry Tutor. [Link]

-

Preparation of \trifluoromethyl\pyridines. European Patent Office. [Link]

-

Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Publications. [Link]021/acs.chas.1c00085)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. bcc.bas.bg [bcc.bas.bg]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Video: Boiling Points - Procedure [jove.com]

- 8. byjus.com [byjus.com]

- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 12. researchgate.net [researchgate.net]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 19. pubs.acs.org [pubs.acs.org]

- 20. biophysics.org [biophysics.org]

- 21. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 22. orgchemboulder.com [orgchemboulder.com]

- 23. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 24. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 25. notes.fluorine1.ru [notes.fluorine1.ru]

- 26. apps.dtic.mil [apps.dtic.mil]

- 27. datasheets.scbt.com [datasheets.scbt.com]

- 28. fishersci.com [fishersci.com]

- 29. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 30. pentachemicals.eu [pentachemicals.eu]

- 31. pubs.acs.org [pubs.acs.org]

- 32. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Profile of 3,5-Difluoro-2-(trifluoromethyl)pyridine

Introduction: The Significance of Fluorinated Pyridines in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethylpyridine scaffold, in particular, is a privileged structural motif found in numerous agrochemicals and pharmaceuticals.[1] The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity, make these compounds highly valuable. 3,5-Difluoro-2-(trifluoromethyl)pyridine (CAS No. 1099598-21-6) is an important building block in this class of compounds, and a thorough understanding of its spectroscopic characteristics is paramount for its effective utilization in research and development.[2][3][4]

This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The content herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the unambiguous identification and characterization of this key fluorinated heterocyclic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For a compound with multiple fluorine atoms like this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential.

Predicted NMR Spectroscopic Data

While a publicly available, complete dataset for this specific molecule is elusive, the following data is predicted based on the analysis of closely related fluorinated and trifluoromethylated aromatic compounds.[5]

| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H NMR | |||

| H-4 | ~8.0-8.2 | ddd | J(H,F) ≈ 8-10, J(H,F) ≈ 2-3, J(H,H) ≈ 2-3 |

| H-6 | ~8.6-8.8 | d | J(H,F) ≈ 2-3 |

| ¹³C NMR | |||

| C-2 | ~145-150 | qd | ¹J(C,F) ≈ 270-280, ²J(C,F) ≈ 30-40 |

| C-3 | ~155-160 | d | ¹J(C,F) ≈ 240-250 |

| C-4 | ~120-125 | ddd | J(C,F) ≈ 20-30, J(C,F) ≈ 5-10, ¹J(C,H) ≈ 170-180 |

| C-5 | ~158-163 | d | ¹J(C,F) ≈ 250-260 |

| C-6 | ~140-145 | d | J(C,F) ≈ 15-25, ¹J(C,H) ≈ 180-190 |

| CF₃ | ~120-125 | q | ¹J(C,F) ≈ 270-280 |

| ¹⁹F NMR | |||

| CF₃ | ~ -65 to -70 | s | |

| F-3 | ~ -110 to -120 | d | ³J(F,F) ≈ 20-30 |

| F-5 | ~ -125 to -135 | d | ⁵J(F,F) ≈ 5-10 |

Experimental Protocol for NMR Data Acquisition

The following methodology outlines a robust procedure for acquiring high-quality NMR spectra of this compound.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference such as CFCl₃ is commonly used.[6]

-

-

Instrumentation and Setup:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or greater) to ensure optimal signal dispersion and resolution.

-

Acquire standard one-dimensional spectra for ¹H, ¹³C {¹H}, and ¹⁹F {¹H}. Proton decoupling for ¹³C and ¹⁹F is crucial for simplifying the spectra and enhancing the signal-to-noise ratio.[7]

-

-

Data Acquisition Parameters:

-

¹H NMR: Set the spectral width to approximately 15 ppm, acquire 16-32 scans, and use a relaxation delay of 1-2 seconds.

-

¹³C NMR: Use a spectral width of about 250 ppm, accumulate 1024 or more scans depending on the sample concentration, and employ a relaxation delay of 2-5 seconds.

-

¹⁹F NMR: A spectral width of around 200 ppm is typically sufficient. Acquire 64-128 scans with a relaxation delay of 1-2 seconds.

-

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

FT-IR spectroscopy provides valuable information about the functional groups and the overall structure of a molecule by probing its vibrational modes.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be complex, with characteristic absorptions for the aromatic ring and the C-F bonds.[8]

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100-3000 | Aromatic C-H Stretch | Weak to Medium |

| 1600-1585 | Aromatic C=C Stretch | Medium to Strong |

| 1500-1400 | Aromatic C=C Stretch | Medium to Strong |

| 1350-1150 | C-F Stretch (CF₃) | Strong, Multiple Bands |

| 1100-1000 | C-F Stretch (Aromatic) | Strong |

| 900-675 | Aromatic C-H Out-of-Plane Bend | Medium to Strong |

Experimental Protocol for FT-IR Data Acquisition

A standard and efficient method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation:

-

Ensure the diamond crystal of the ATR accessory is clean by wiping it with a solvent such as isopropanol.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.[9]

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹, co-adding 16-32 scans for a good signal-to-noise ratio.

-

Acquire a background spectrum of the clean, empty ATR crystal before running the sample. This will be automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

Predicted Mass Spectrometric Data

| Parameter | Predicted Value |

| Molecular Formula | C₆H₂F₅N |

| Molecular Weight | 183.08 g/mol |

| Ionization Mode | Electron Ionization (EI) or Electrospray Ionization (ESI) |

| Expected [M]⁺ or [M+H]⁺ (m/z) | 183 |

| Key Fragmentation Pathways | Loss of F, CF₃, HCN |

The fragmentation of halogenated compounds in mass spectrometry often involves the loss of the halogen radical.[10] For this compound, the loss of a fluorine atom or the entire trifluoromethyl group would be expected fragmentation pathways.

Experimental Protocol for Mass Spectrometry Data Acquisition

High-Resolution Mass Spectrometry (HRMS) is recommended for the accurate determination of the molecular formula.

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

-

Instrumentation and Data Acquisition:

-

Introduce the sample into the mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) via direct infusion or after separation using liquid chromatography.

-

Acquire the mass spectrum in either positive or negative ion mode, depending on which provides a better signal for the compound.

-

Conclusion: A Multi-faceted Spectroscopic Portrait

The comprehensive spectroscopic analysis of this compound, through the synergistic application of NMR, IR, and MS, provides an unambiguous structural confirmation. The predicted data, grounded in the established principles of spectroscopy and comparison with related structures, offers a reliable reference for researchers. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality, reproducible data, which is the bedrock of scientific integrity. This guide serves as a valuable resource for any scientist or professional engaged in the synthesis, characterization, or application of this important fluorinated building block.

References

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

- Benassi, E., Vaganova, T., Malykhin, E., & Fan, H. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(34), 18958-18974.

-

This compound - Oakwood Chemical. (n.d.). Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

- Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube.

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.). Retrieved from [Link]

-

Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. (2023, November 8). Retrieved from [Link]

-

Fragmentation and Interpretation of Spectra. (n.d.). Retrieved from [Link]

- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020, September 18).

-

Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework - American Chemical Society. (n.d.). Retrieved from [Link]

-

Application of directly coupled HPLC-NMR-MS/MS to the identification of metabolites of 5-trifluoromethylpyridone (2-hydroxy-5-trifluoromethylpyridine) in hydroponically grown plants - PubMed. (n.d.). Retrieved from [Link]

-

15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Retrieved from [Link]

-

15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

-

IR Spectroscopy Tutorial: Aromatics. (n.d.). Retrieved from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

This compound - Oakwood Chemical. (n.d.). Retrieved from [Link]

-

19F NMR Reference Standards. (n.d.). Retrieved from [Link]

-

19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R) - Semantic Scholar. (2017, November 17). Retrieved from [Link]

-

2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501 - PubChem. (n.d.). Retrieved from [Link]

-

Observed and calculated FT-IR spectra of 2-methoxy-3-(trifluoromethyl) pyridine (MTFMP). (n.d.). Retrieved from [Link]

-

Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC - NIH. (2022, April 6). Retrieved from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved from [Link]

-

Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes - PMC - NIH. (n.d.). Retrieved from [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed. (2020, May 15). Retrieved from [Link]

-

13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from [Link]

-

Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework | Journal of the American Chemical Society. (2025, December 30). Retrieved from [Link]

-

Measurement of Accurate Interfluorine Distances in Crystalline Organic Solids: A High-Frequency Magic Angle Spinning NMR Approach - NIH. (2020, June 24). Retrieved from [Link]

-

Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - MDPI. (n.d.). Retrieved from [Link]

-

FTIR spectra of pyridine adsorbed on boehmite samples calcined at 453,... - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. 1099598-21-6|this compound|BLD Pharm [bldpharm.com]

- 2. scribd.com [scribd.com]

- 3. Characterisation of the polarisation transfer to fluorinated pyridines in SABRE - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP01418B [pubs.rsc.org]

- 4. youtube.com [youtube.com]

- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

A Guide to the Crystal Structure Analysis of 3,5-Difluoro-2-(trifluoromethyl)pyridine: Unveiling Molecular Architecture for Drug Discovery

This technical guide provides an in-depth exploration of the crystal structure analysis of 3,5-Difluoro-2-(trifluoromethyl)pyridine, a compound of significant interest in medicinal chemistry. As researchers and drug development professionals, understanding the three-dimensional architecture of such fluorinated pyridine derivatives is paramount for rational drug design and the development of novel therapeutics. The strategic incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3][4][5] This guide will delve into the experimental and analytical methodologies required to elucidate the crystal structure of this compound, offering insights into the causality behind experimental choices and the interpretation of the resulting structural data.

The Significance of Fluorinated Pyridines in Modern Drug Discovery

The pyridine scaffold is a ubiquitous feature in a multitude of approved pharmaceutical agents.[2][3] Its ability to engage in various intermolecular interactions makes it a privileged structure in medicinal chemistry. The introduction of fluorine atoms and trifluoromethyl groups to the pyridine ring, as in this compound, offers a powerful strategy to fine-tune a molecule's properties.[1][4][5] These modifications can lead to:

-

Enhanced Metabolic Stability: The formidable strength of the carbon-fluorine bond can prevent metabolic degradation at that position, prolonging the drug's in vivo half-life.[3]

-

Modulated Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes and reach its biological target.[3][4]

-

Altered Acidity and Basicity: The high electronegativity of fluorine can influence the pKa of the pyridine nitrogen, thereby affecting drug-receptor interactions.[2][4]

-

Improved Binding Affinity: Fluorine atoms can participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, which can enhance the binding affinity of a ligand to its target protein.[3][4]

Given these advantages, a detailed understanding of the solid-state structure of this compound through single-crystal X-ray diffraction is crucial for predicting its behavior and for designing next-generation therapeutics.

Experimental Protocol: From Powder to Precision Structure

The elucidation of a crystal structure is a meticulous process that begins with obtaining high-quality single crystals. This section outlines a comprehensive, self-validating protocol for the crystal structure determination of this compound.

Crystal Growth: The Foundation of Quality Data

The journey to a high-resolution crystal structure begins with the growth of a suitable single crystal. For a compound like this compound, which is commercially available, the primary challenge is to encourage the molecules to self-assemble into a highly ordered, single crystalline lattice.

Step-by-Step Protocol for Crystal Growth:

-

Purity Assessment: The starting material should be of the highest possible purity (≥98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

-

Solvent Screening: A range of solvents with varying polarities should be screened to determine the optimal conditions for crystallization. A suitable solvent will dissolve the compound at an elevated temperature and allow for slow precipitation as the solution cools.

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., a mixture of a good solvent like dichloromethane and a poor solvent like hexane) in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, and subsequently to a lower temperature (e.g., 4°C). This can be achieved by placing the solution in a Dewar flask filled with warm water.

-

Vapor Diffusion: The compound is dissolved in a "good" solvent in a small, open vial. This vial is then placed in a larger, sealed container that contains a "poor" solvent in which the compound is insoluble. The vapor of the poor solvent slowly diffuses into the good solvent, reducing the solubility of the compound and promoting crystallization.

The ideal crystal for single-crystal X-ray diffraction should be well-formed, with clear faces, and typically between 0.1 and 0.3 mm in each dimension.[6]

Single-Crystal X-ray Diffraction: Data Collection and Processing

Once a suitable crystal is obtained, it is mounted on a goniometer head and subjected to X-ray analysis.[6][7][8]

Workflow for X-ray Diffraction Analysis:

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Instrumentation and Parameters:

-

Diffractometer: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is essential.

-

X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54184 Å) radiation is commonly used.

-

Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, leading to a more precise structure.

-

Data Collection Strategy: A sphere or hemisphere of data is collected by rotating the crystal in the X-ray beam.[8]

Data Processing and Structure Solution:

The raw diffraction data is processed to yield a set of reflection intensities. The structure is then solved using computational methods, such as direct methods or Patterson methods, which provide an initial model of the atomic positions.[7] This model is then refined against the experimental data.

Structural Analysis and Interpretation

While a definitive crystal structure for this compound is not publicly available at the time of writing, we can predict its key structural features based on the analysis of related fluorinated pyridines.[9][10]

Hypothetical Crystallographic Data

Based on the known structures of similar small, rigid, fluorinated molecules, this compound is likely to crystallize in a centrosymmetric space group, such as P2₁/c or P-1. The following table presents a hypothetical but realistic set of crystallographic data for this compound.

| Parameter | Hypothetical Value |

| Chemical Formula | C₆H₂F₅N |

| Formula Weight | 183.08 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 5.5 |

| c (Å) | 14.0 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 630 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.93 |

Intramolecular Geometry

The refinement of the crystal structure would provide precise bond lengths and angles. Key expected intramolecular features include:

-

Standard aromatic C-C and C-N bond lengths within the pyridine ring.

-

C-F bond lengths of approximately 1.35 Å.

-

A C-CF₃ bond length of around 1.50 Å.

-

The trifluoromethyl group will likely exhibit rotational disorder, which is common for this substituent.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound will be dictated by a network of non-covalent interactions. Understanding these interactions is crucial for predicting the material's properties and for designing co-crystals.

Key Potential Intermolecular Interactions:

Caption: Potential intermolecular interactions in the crystal structure.

-

C-H···F Hydrogen Bonds: The aromatic C-H donors can interact with the electronegative fluorine atoms of neighboring molecules.

-

F···F Interactions: While often considered repulsive, short fluorine-fluorine contacts can be weakly stabilizing and play a role in directing the crystal packing.[9][10][11]

-

π-π Stacking: The electron-deficient pyridine rings may engage in offset face-to-face or edge-to-face stacking interactions. The perfluorination of the substituents will significantly influence the nature of these interactions.

-

N···π Interactions: The lone pair of the pyridine nitrogen may interact with the π-system of an adjacent ring.

The interplay of these interactions will determine the final crystal packing, which could range from a herringbone arrangement to a more parallel alignment of the molecules.[9][10] A quantitative analysis of the interaction energies, potentially through computational methods, would provide a deeper understanding of the forces governing the crystal's self-assembly.[12][13]

Conclusion: From Structure to Application

The crystal structure analysis of this compound provides invaluable insights into its molecular architecture and the non-covalent interactions that govern its solid-state assembly. This knowledge is not merely academic; it has profound implications for drug development. A high-resolution crystal structure can inform the design of new drug candidates with improved properties, aid in the development of stable pharmaceutical formulations, and provide a basis for understanding structure-activity relationships. As the field of medicinal chemistry continues to evolve, the precise and detailed information gleaned from single-crystal X-ray diffraction will remain a cornerstone of rational drug design.

References

- The Role of Fluorinated Pyridines in Modern Drug Discovery. (n.d.). Google AI.

- The Role of Fluorinated Pyridine Derivatives in Drug Discovery. (n.d.). Google AI.

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Creative Biostructure.

- The Growing Importance of Fluorinated Pyridines in Medicinal Chemistry. (2025, November 13). Google AI.

- Competition of intermolecular interactions in the self-assembly of co-crystals of trifluoro-meta-arylenediamines (benzene, nitrobenzene, pyridine) with 12-, 15-, and 18-membered crown ethers. (n.d.). CrystEngComm.

- Single crystal X-ray diffraction. (n.d.). Fiveable.

- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025, November 24). ResearchGate.

- Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. (n.d.). ACS Publications.

- Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. (2016, February 21). Google AI.

- Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton).

- The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023, October 25). Pulstec USA.

- What is Single Crystal X-ray Diffraction?. (2020, November 19). YouTube.

- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google AI.

- Fluorine–Fluorine Interactions in the Solid State: An Experimental and Theoretical Study. (n.d.). The Journal of Physical Chemistry A - ACS Publications.

- Intermolecular interactions in molecular crystals: what's in a name?. (2017, March 8). RSC Publishing.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. fiveable.me [fiveable.me]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Item - Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives - American Chemical Society - Figshare [acs.figshare.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Competition of intermolecular interactions in the self-assembly of co-crystals of trifluoro-meta-arylenediamines (benzene, nitrobenzene, pyridine) with 12-, 15-, and 18-membered crown ethers - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 13. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00072C [pubs.rsc.org]

A Quantum Chemical-Guided Exploration of 3,5-Difluoro-2-(trifluoromethyl)pyridine: A Technical Guide for Drug Development Professionals

Introduction: The Significance of Fluorinated Pyridines in Modern Drug Discovery

The strategic incorporation of fluorine atoms and trifluoromethyl (CF3) groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. These modifications can profoundly alter a molecule's metabolic stability, lipophilicity, binding affinity, and membrane permeability. The pyridine ring, a prevalent motif in pharmaceuticals, is a frequent target for such fluorination strategies.[1] 3,5-Difluoro-2-(trifluoromethyl)pyridine is a compound of significant interest, combining the electronic effects of two ring-fluorine atoms with the sterically and electronically demanding trifluoromethyl group. Understanding the precise impact of this substitution pattern on the molecule's electronic structure and reactivity is paramount for predicting its behavior in biological systems and for guiding the design of next-generation therapeutics.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer an indispensable toolkit for dissecting these molecular properties in silico.[2] This guide provides a comprehensive, technically-grounded protocol for performing and interpreting a suite of quantum chemical calculations on this compound. We will move beyond a simple recitation of steps to explain the underlying scientific rationale, enabling researchers to not only replicate the methodology but also to adapt it to their specific research questions.

Part 1: The Computational Gauntlet: A Validated Workflow for Molecular Property Prediction

A robust computational study relies on a logical and self-validating sequence of calculations. Each step builds upon the last, ensuring the final results are derived from a physically meaningful and stable molecular representation.

Figure 1: A validated workflow for quantum chemical calculations.

Detailed Protocol: From Structure to Properties

This protocol outlines the essential steps for a comprehensive DFT study using a standard software package like Gaussian.

Step 1: Molecular Structure Generation

-

Action: Construct the this compound molecule using a molecular builder (e.g., GaussView, Avogadro).

-

Causality: An accurate initial 3D structure, while not strictly necessary, can reduce the number of cycles required for the geometry optimization to converge, saving computational time.

Step 2: Geometry Optimization and Frequency Calculation

-

Objective: To find the molecule's most stable three-dimensional arrangement (its equilibrium geometry) and to confirm it is a true energy minimum.

-

Implementation:

-

Calculation Type: Opt Freq (Optimize and then perform a frequency calculation).

-

Methodology: The choice of functional and basis set is critical. For fluorinated and trifluoromethylated aromatic systems, a hybrid functional like B3LYP provides a robust balance of accuracy and computational cost.[2][3] To accurately describe the diffuse electron density of the electronegative fluorine atoms, a Pople-style basis set with diffuse and polarization functions, such as 6-311++G(d,p), is strongly recommended.[2][4]

-

Input Example (Gaussian):

-

-

Validation: The frequency calculation serves as a crucial quality control step. The absence of any imaginary (negative) frequencies in the output confirms that the optimized structure is a true local minimum on the potential energy surface.

Step 3: Electronic Property Calculations

-

Objective: To analyze the electronic structure of the optimized geometry.

-

Implementation: Using the optimized coordinates from Step 2, perform single-point energy calculations that include requests for specific analyses.

-

Natural Bond Orbital (NBO) Analysis: Add Pop=NBO to the route section. This analyzes the wavefunction in terms of localized bonds and lone pairs, providing insights into charge distribution and orbital interactions.[5][6]

-

Molecular Electrostatic Potential (MEP): The MEP map is generated from the calculation output. It visualizes the charge distribution on the molecular surface, highlighting regions susceptible to electrophilic or nucleophilic attack.[7][8]

-

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are standard outputs of the calculation. These orbitals are key to understanding chemical reactivity.[9][10]

-

Part 2: Interpreting the Data – A Deeper Dive into Molecular Behavior

The raw output of these calculations provides a wealth of quantitative data. The true value, however, lies in the interpretation of these numbers to understand the molecule's chemical personality.

Optimized Geometry and Structural Parameters

The optimization calculation yields the most stable 3D structure. Key bond lengths and angles should be tabulated to understand the steric and electronic influence of the substituents. The strong electron-withdrawing nature of the fluorine atoms and the CF3 group is expected to shorten the C-F bonds and influence the geometry of the pyridine ring.

Table 1: Selected Optimized Geometrical Parameters (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-CF3 | ~1.51 Å |

| Bond Length | C3-F | ~1.34 Å |

| Bond Length | C5-F | ~1.34 Å |

| Bond Angle | N1-C2-C3 | ~121° |

| Bond Angle | F-C3-C4 | ~119° |

| Dihedral Angle | N1-C2-C(CF3)-F | Varies (rotational barrier) |

(Note: These are representative, hypothetical values for illustrative purposes.)

Frontier Molecular Orbitals (FMO) and Chemical Reactivity

The FMOs—the HOMO and LUMO—are central to predicting a molecule's reactivity.[9] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[10][11] The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of kinetic stability; a larger gap implies lower reactivity.[10]

-

HOMO: For pyridine derivatives, the HOMO is typically a π-orbital delocalized across the aromatic ring. Visualization of the HOMO will indicate the most nucleophilic regions of the molecule.

-

LUMO: The LUMO is usually a π*-antibonding orbital. Its location highlights the most electrophilic sites, which are susceptible to nucleophilic attack.

-

Reactivity Implications: The HOMO-LUMO gap can be used to calculate global reactivity descriptors like chemical hardness, softness, and electronegativity, providing a quantitative measure of the molecule's reactivity profile.[12]

Table 2: Calculated FMO Energies and Global Reactivity Descriptors

| Parameter | Symbol | Formula | Calculated Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -7.85 |

| LUMO Energy | ELUMO | - | -1.20 |

| Energy Gap | ΔE | ELUMO - EHOMO | 6.65 |

| Ionization Potential | I | -EHOMO | 7.85 |

| Electron Affinity | A | -ELUMO | 1.20 |

| Electronegativity | χ | (I + A) / 2 | 4.525 |

| Chemical Hardness | η | (I - A) / 2 | 3.325 |

(Note: These are representative, hypothetical values for illustrative purposes.)

Molecular Electrostatic Potential (MEP) Mapping

The MEP map provides a visually intuitive representation of the charge landscape on the molecule's surface.[7] It is an invaluable tool for predicting how the molecule will interact with other polar molecules, receptors, or reagents.

-

Color Convention: Typically, red regions indicate negative electrostatic potential (electron-rich areas, attractive to electrophiles), while blue regions indicate positive potential (electron-poor areas, attractive to nucleophiles). Green areas are neutral.[8]

-

Expected Features for this compound:

-

Most Negative Region (Red): Expected around the pyridine nitrogen atom, confirming its character as the primary site for protonation or hydrogen bonding.

-

Positive Regions (Blue): Expected around the hydrogen atoms on the ring and potentially a "σ-hole" on the fluorine atoms, which can participate in halogen bonding.[13][14]

-

The strong electron-withdrawing CF3 and F substituents will significantly pull electron density from the pyridine ring, making the ring carbons more electron-deficient (less red/more green or blue) compared to unsubstituted pyridine.

-

Natural Bond Orbital (NBO) Analysis: Unveiling Intramolecular Interactions

NBO analysis deconstructs the complex wavefunction into a simple, intuitive Lewis-like structure of bonds and lone pairs.[5] It quantifies charge transfer and hyperconjugative interactions that contribute to molecular stability.

-

Natural Atomic Charges: NBO provides less basis-set-dependent atomic charges than other methods (e.g., Mulliken). It will quantify the high positive charge on the carbon of the CF3 group and the negative charges on the fluorine and nitrogen atoms.

-

Hyperconjugation: The most powerful aspect of NBO is its analysis of donor-acceptor interactions using second-order perturbation theory.[6] This reveals stabilizing electron delocalizations. For this molecule, key interactions would include:

-

Delocalization from the nitrogen lone pair (nN) into the antibonding orbitals (σ*) of adjacent C-C bonds.

-

Delocalization from the C-H or C-F bonding orbitals into empty ring antibonding orbitals.

-

These interactions are quantified by a stabilization energy, E(2). Larger E(2) values indicate stronger interactions.[6]

-

Figure 2: NBO analysis of a donor-acceptor interaction.

Conclusion: From Calculation to Chemical Insight

This guide has detailed a rigorous and validated workflow for the quantum chemical analysis of this compound. By systematically performing geometry optimization, frequency analysis, and subsequent electronic structure calculations (FMO, MEP, NBO), researchers can develop a profound understanding of this molecule's properties. The insights gained—from identifying reactive sites and quantifying kinetic stability to dissecting subtle intramolecular electronic interactions—are critical for rational drug design, reaction mechanism prediction, and the development of new fluorinated building blocks in medicinal chemistry.[15][16] The application of these computational methods provides a powerful predictive framework, reducing experimental costs and accelerating the discovery process.

References

- Ahmed Ragab Mahmoud. (2025). Frontier Molecular Orbital Theory in Organic Reactivity and Design.

- RSC Publishing. (n.d.). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines.

- Benchchem. (n.d.). Quantum Chemical Insights into Trifluoromethylphenols: A Technical Guide for Drug Development.

- MDPI. (n.d.). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.

- NIH. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.

- RSC Publishing. (n.d.).

- Scientific Research Publishing. (2020).

- ResearchGate. (n.d.). Molecular electrostatic potential (MEP) maps of the halobenzene (i.e.,....

- ResearchGate. (2025). New Perspectives on the Role of Frontier Molecular Orbitals in the Study of Chemical Reactivity: A Review.

- ResearchGate. (n.d.). Electrostatic potential mapped on the surface of molecular electron....

- PubMed Central. (n.d.).

- Benchchem. (n.d.). Theoretical Insights into the Frontier Orbitals of 5-Methoxyindole: A Technical Guide.

- University of Munich. (n.d.).

- ACS Publications. (2024).

- ResearchGate. (2025). Molecular structures of (trifluoromethyl)iodine dihalides CF3IX2 (X = F, Cl)

- University of Munich. (n.d.).

- Wolfram Demonstrations Project. (2014). Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules.

- University of Wisconsin–Madison. (n.d.). Natural Bond Orbital Analysis - Tutorial Example.

- Research Outreach. (2023).

- Journal of Advanced Sciences and Engineering Technologies. (2025). Theoretical Investigation on Molecular Structure-Chemical Quantum Calculation of 7-Methyl-1,2,3-Triazole[4,5-c]Pyridine.

Sources

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. benchchem.com [benchchem.com]

- 3. Theoretical Investigation on Molecular Structure-Chemical Quantum Calculation of 7-Methyl-1,2,3-Triazole[4,5-c]Pyridine (Computer Simulation Program) | Scientific Journal for Faculty of Science-Sirte University [elc2.su.edu.ly]

- 4. researchgate.net [researchgate.net]

- 5. NBO [cup.uni-muenchen.de]

- 6. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 7. MEP [cup.uni-muenchen.de]

- 8. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 3,5-Difluoro-2-(trifluoromethyl)pyridine

Foreword: The Imperative of Thermal Characterization in Advanced Material Science

In the landscape of modern drug discovery and agrochemical development, fluorinated heterocycles have emerged as a cornerstone for innovation. The strategic incorporation of fluorine atoms and trifluoromethyl groups can dramatically enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1][2] Among this promising class of compounds is 3,5-Difluoro-2-(trifluoromethyl)pyridine, a molecule with significant potential as a building block in the synthesis of next-generation pharmaceuticals and specialized materials.[1][3][4][5] However, the very features that make this compound attractive—the dense placement of highly electronegative groups on the pyridine ring—also raise critical questions about its thermal stability. Understanding the thermal behavior of this and similar molecules is not merely an academic exercise; it is a fundamental prerequisite for safe handling, rational process development, and ensuring the long-term stability of final products.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the thermal analysis of this compound. We will delve into the theoretical underpinnings of its stability, present robust experimental protocols for its characterization, and discuss potential decomposition pathways. Our focus will be on the causality behind experimental choices, ensuring a self-validating system of analysis that is both scientifically rigorous and practically applicable.

Molecular Structure and Its Implications for Thermal Stability

The structure of this compound (CAS RN: 1099598-21-6) is notable for the convergence of three electron-withdrawing groups on the pyridine core.[6][7]

-

The Pyridine Ring: A heteroaromatic system that is generally thermally robust.

-

Fluorine Substituents (C3, C5): These atoms exert a strong inductive electron-withdrawing effect, which can influence the bond strengths within the ring.

-

Trifluoromethyl Group (C2): The C-CF3 bond is one of the strongest in organic chemistry, and the group's high electronegativity significantly impacts the electronic landscape of the pyridine ring.[2] This can trigger intramolecular nucleophilic aromatic substitution reactions under certain conditions.[4][5][8]

Based on these structural features, we can hypothesize that while the molecule is likely stable under standard storage conditions, its thermal decomposition at elevated temperatures could be complex.[9][10] The high degree of fluorination suggests that decomposition, when it occurs, may release hazardous gaseous byproducts such as hydrogen fluoride (HF).[10]

Core Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is indispensable. These techniques provide complementary information on mass loss and energetic transitions as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11][12] This is the primary technique for determining the onset of decomposition.

Experimental Protocol: TGA of this compound

-

Instrument Preparation:

-

Sample Preparation:

-